molecular formula C12H25BO2 B3317799 2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 97571-07-8

2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B3317799
CAS RN: 97571-07-8
M. Wt: 212.14 g/mol
InChI Key: DAUZUYZUKDTCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained significant attention in the scientific community due to its unique chemical properties. This compound is commonly used in organic synthesis, and its potential applications in scientific research have been explored extensively in recent years.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well understood. However, it is believed that this compound acts as a boronic acid derivative and forms a reversible covalent bond with the target molecule. This interaction can lead to the formation of a stable complex that can be easily manipulated and modified.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have not been extensively studied. However, it is known that this compound is relatively non-toxic and does not have any significant adverse effects on living cells. This makes it an ideal reagent for use in biological studies.

Advantages and Limitations for Lab Experiments

2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity, and is stable under normal laboratory conditions. Additionally, it can be easily modified and functionalized to suit specific experimental requirements.
However, there are also some limitations to using 2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments. One of the major limitations is its relatively low solubility in water. This can make it challenging to use in biological experiments where water is the primary solvent. Additionally, the reactivity of this compound can be affected by the presence of other functional groups in the target molecule, which can limit its applicability in certain reactions.

Future Directions

There are several potential future directions for research on 2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One of the most promising areas of research is in the development of new synthetic methods that can improve the yield and efficiency of the reaction. Additionally, there is a need to explore the potential applications of this compound in other areas of scientific research, including materials science and catalysis. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in drug discovery and development.
In conclusion, 2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has significant potential for use in scientific research. Its unique chemical properties make it an ideal reagent for use in organic synthesis, and its relatively non-toxic nature makes it an attractive option for use in biological studies. While there are some limitations to its use, ongoing research is exploring new synthetic methods and potential applications in other areas of scientific research.

Scientific Research Applications

2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several potential applications in scientific research. One of the most promising applications is in the field of organic synthesis. This compound can be used as a reagent in various organic reactions, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

2-(3,3-dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BO2/c1-9(10(2,3)4)13-14-11(5,6)12(7,8)15-13/h9H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUZUYZUKDTCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(3,3-Dimethylbutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.